5-(4-Cbz-Aminopheny)-6-hydroxynicotinic acid, 95%
Overview
Description
5-(4-Cbz-Aminopheny)-6-hydroxynicotinic acid, 95% (5-4-Cbz-AP-6-HNA) is a synthetic compound that has recently gained attention due to its potential applications in the field of scientific research. It is a derivative of nicotinic acid and has a high purity of 95%. This compound has been studied for its biochemical and physiological effects, as well as its potential applications in the laboratory.
Mechanism of Action
The mechanism of action of 5-4-Cbz-AP-6-HNA is not yet fully understood. However, it is believed that 5-4-Cbz-AP-6-HNA is metabolized by the human body to form nicotinic acid, which is then further metabolized to form nicotinamide. Nicotinamide is an important coenzyme involved in many biochemical reactions, such as energy metabolism and DNA repair.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-4-Cbz-AP-6-HNA are not yet fully understood. However, studies have shown that 5-4-Cbz-AP-6-HNA can increase the levels of nicotinamide in the body, which can have beneficial effects on energy metabolism and DNA repair. Additionally, 5-4-Cbz-AP-6-HNA has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-4-Cbz-AP-6-HNA in laboratory experiments is its high purity of 95%. This ensures that the results of the experiments are accurate and reliable. Additionally, the synthesis of 5-4-Cbz-AP-6-HNA is relatively simple and cost-effective. However, there are some limitations to using 5-4-Cbz-AP-6-HNA in laboratory experiments. For example, the mechanism of action of 5-4-Cbz-AP-6-HNA is not yet fully understood, so the results of experiments using this compound may not be as reliable as those using compounds with a better-understood mechanism of action. Additionally, the long-term effects of 5-4-Cbz-AP-6-HNA on the human body are not yet known, so experiments using this compound should be used with caution.
Future Directions
There are many potential future directions for 5-4-Cbz-AP-6-HNA research. First, further research should be conducted to better understand the mechanism of action of this compound. Additionally, more research should be conducted to understand the long-term effects of 5-4-Cbz-AP-6-HNA on the human body. Finally, further research should be conducted to explore the potential applications of 5-4-Cbz-AP-6-HNA in the laboratory, such as its use as an intermediate in the synthesis of other compounds or as a substrate in the study of enzymes.
Synthesis Methods
The synthesis of 5-4-Cbz-AP-6-HNA is achieved through a two-step process. The first step involves the reaction of nicotinic acid with 4-chlorobenzoyl chloride to form 4-chlorobenzoyl-6-hydroxynicotinic acid. This is followed by the reaction of 4-chlorobenzoyl-6-hydroxynicotinic acid with 4-aminobenzoyl chloride to form 5-4-Cbz-AP-6-HNA. This synthesis method is relatively simple, cost-effective, and produces a high yield of the desired product.
Scientific Research Applications
5-4-Cbz-AP-6-HNA has been studied for its potential applications in scientific research. It has been used as an intermediate in the synthesis of various compounds, such as 5-hydroxy-4-chloro-6-methylnicotinic acid, which is a potential anti-cancer drug. It has also been used as a substrate in the study of enzymes, such as the human nicotinamide phosphoribosyltransferase (hNAMPT). Additionally, 5-4-Cbz-AP-6-HNA has been used in the study of the effects of nicotinic acid on the human body.
properties
IUPAC Name |
6-oxo-5-[4-(phenylmethoxycarbonylamino)phenyl]-1H-pyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c23-18-17(10-15(11-21-18)19(24)25)14-6-8-16(9-7-14)22-20(26)27-12-13-4-2-1-3-5-13/h1-11H,12H2,(H,21,23)(H,22,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFICOLUFVXGHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=CNC3=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301122084 | |
Record name | 3-Pyridinecarboxylic acid, 1,6-dihydro-6-oxo-5-[4-[[(phenylmethoxy)carbonyl]amino]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301122084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261969-13-4 | |
Record name | 3-Pyridinecarboxylic acid, 1,6-dihydro-6-oxo-5-[4-[[(phenylmethoxy)carbonyl]amino]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261969-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarboxylic acid, 1,6-dihydro-6-oxo-5-[4-[[(phenylmethoxy)carbonyl]amino]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301122084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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